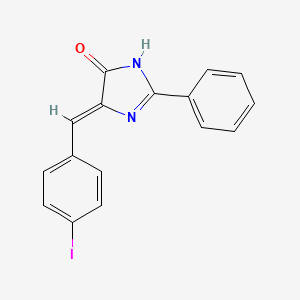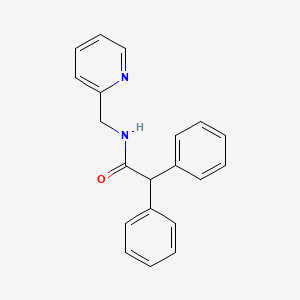![molecular formula C19H13N3OS B11094922 (2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11094922.png)
(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex heterocyclic compound that features an indole moiety, a thiazole ring, and a benzimidazole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The thiazole and benzimidazole rings are then constructed through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiazole, and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which have significant biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) that play essential roles in biological systems.
Benzimidazole Derivatives: Compounds such as benzimidazole-based drugs used as antiparasitic agents.
Uniqueness
2-[(Z)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its combination of three different heterocyclic systems, which imparts a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C19H13N3OS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-methyl-1H-indol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H13N3OS/c1-11-13(12-6-2-3-7-14(12)20-11)10-17-18(23)22-16-9-5-4-8-15(16)21-19(22)24-17/h2-10,20H,1H3/b17-10- |
InChI Key |
NOHRKBLCQBXWRV-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


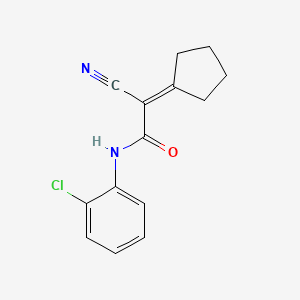
![2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11094852.png)

![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11094863.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B11094872.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)
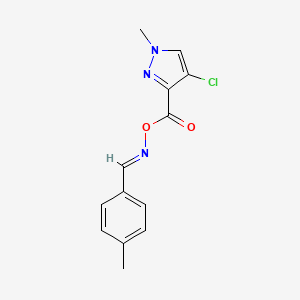
![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)
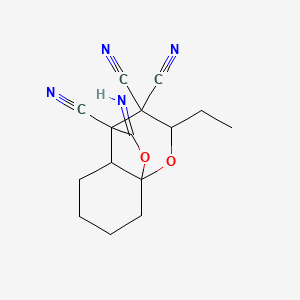
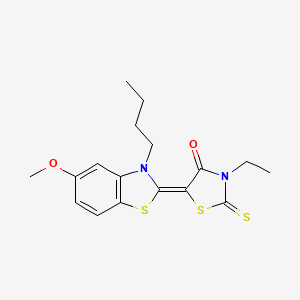
![(3E)-3-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094903.png)
![3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11094909.png)
